3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine
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Overview
Description
3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine is a complex organic compound that belongs to the class of heterocyclic amines This compound features a unique structure with a pyridoazepine core, which is a fused ring system containing both nitrogen and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the reaction may start with the condensation of a benzylamine derivative with a suitable ketone or aldehyde, followed by cyclization to form the pyridoazepine core. Subsequent methylation and other functional group modifications yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-tetrahydro-5H-pyrido[4,3-d]azepin-1-amine: Similar core structure but lacks the benzyl and methyl groups.
3-benzyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine: Similar structure but lacks the N-methyl group.
Uniqueness
The presence of both benzyl and N-methyl groups in 3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine enhances its chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C17H21N3 |
---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine |
InChI |
InChI=1S/C17H21N3/c1-18-17-16-8-10-19-9-7-14(16)12-15(20-17)11-13-5-3-2-4-6-13/h2-6,12,19H,7-11H2,1H3,(H,18,20) |
InChI Key |
HFAURKSQTSLTBO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2CCNCCC2=CC(=N1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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